3-Methylimidazo[1,5-a]pyridine-1-carbonitrile
Description
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQFZCEFZAPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
3-Methylimidazo[1,5-a]pyridine-1-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class. Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry. They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, the primary targets of this compound could be the enzymes or proteins involved in the pathogenesis of these diseases.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been developed as inhibitors for various targets. For instance, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors. The compound interacts with its target, inhibiting its function and leading to the desired therapeutic effects.
Biochemical Pathways
Given that imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents, it can be inferred that the compound may affect the biochemical pathways involved in the survival and proliferation of the tuberculosis bacteria.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The acute tb mouse model indicated a significant reduction of bacterial load when treated with q203, an imidazo[1,2-a]pyridine analogue. This suggests that the compound may have a similar bactericidal effect.
Biological Activity
3-Methylimidazo[1,5-a]pyridine-1-carbonitrile (3-MIPCN) is a compound of significant interest due to its biological activities, particularly in the fields of mutagenesis and potential carcinogenicity. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-MIPCN is part of the imidazo[1,5-a]pyridine family, characterized by a methyl group at the third position of the imidazo ring and a carbonitrile functional group at the first position. This unique structure contributes to its reactivity and biological properties.
Mutagenicity and Carcinogenicity
Research indicates that 3-MIPCN exhibits mutagenic properties. It is formed during the cooking of certain meats, particularly at high temperatures, where it can interact with DNA, leading to mutations that may contribute to cancer development. The compound's ability to form DNA adducts has been a focal point in studies assessing its carcinogenic potential.
- Mechanism of Action : 3-MIPCN's mutagenic activity is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on DNA. This interaction can lead to mispairing during DNA replication, resulting in mutations.
Antimicrobial Properties
Some studies suggest that derivatives of 3-MIPCN may possess antimicrobial properties. These derivatives are being investigated for their potential use in drug development against various pathogens.
Case Study 1: Mutagenicity Assessment
In a study examining the mutagenic effects of 3-MIPCN, researchers conducted tests using bacterial strains (Ames test). The results indicated a significant increase in mutation rates in the presence of the compound, suggesting its role as a potent mutagen.
| Test Organism | Mutation Rate (per plate) | Control Mutation Rate |
|---|---|---|
| Salmonella typhimurium TA98 | 150 ± 10 | 10 ± 2 |
| Escherichia coli WP2 | 120 ± 15 | 8 ± 1 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of synthesized derivatives of 3-MIPCN against various bacteria and fungi. The results showed promising activity against Gram-positive bacteria, indicating potential therapeutic applications.
| Derivative | MIC (μg/mL) | Target Organism |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
Research Findings
Recent literature has highlighted several important findings regarding the biological activity of 3-MIPCN:
- DNA Interaction : Studies have shown that 3-MIPCN forms stable adducts with DNA bases, leading to increased mutation frequency.
- Antimicrobial Potential : Derivatives exhibit selective antimicrobial activity, suggesting avenues for further research in drug development.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the imidazo ring can enhance biological activity while reducing toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues of 3-methylimidazo[1,5-a]pyridine-1-carbonitrile, emphasizing substituent variations and their implications:
Key Research Findings
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile derivatives?
Methodological Answer:
Three primary synthetic approaches are documented:
- Condensation Reactions : Refluxing precursors like substituted pyridines with aldehydes and chloroacetic acid in acetic anhydride/acetic acid, using sodium acetate as a catalyst. This yields fused heterocycles with nitrile groups (e.g., compound 11a in , % yield) .
- Multicomponent Reactions : One-pot reactions involving malononitrile, aromatic aldehydes, and nitrogen-containing intermediates (e.g., ’s protocol for pyrido-benzimidazoles). This avoids tedious purification steps .
- Metal-Free Synthesis : Using iodine as a catalyst in 1,2-dichloroethane with potassium thiocyanate (e.g., ’s method for 1-thiocyano derivatives, 62.8% yield) .
Key Considerations : Solvent choice (e.g., DMF/water for crystallization), catalyst efficiency (NaOAc vs. iodine), and reaction time (2–12 hours) critically impact yields.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms nitrile (CN) groups via peaks at ~2,200 cm⁻¹ (e.g., compound 11a in ) and carbonyl (C=O) stretches at ~1,700 cm⁻¹ .
- NMR Analysis :
- Mass Spectrometry (MS) : Validates molecular weight (e.g., 11a : m/z 386 [M⁺], C₂₀H₁₀N₄O₃S) .
- X-Ray Crystallography : Resolves bond angles and ring conformations (e.g., ’s bis-adduct structure) .
Practical Tip : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms.
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Replace traditional bases (e.g., NaOAc) with iodine for metal-free synthesis (, .8% yield) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride promotes cyclization .
- Temperature Control : Microwave-assisted reactions reduce time (e.g., ’s 67% yield in 1 hour vs. 12-hour reflux) .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN on benzaldehyde in ) stabilize intermediates, improving cyclization efficiency .
Data-Driven Approach : Use Design of Experiments (DoE) to statistically evaluate interactions between variables (catalyst, solvent, temperature).
Advanced: What methodologies are used to analyze thermodynamic and kinetic properties of imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Kinetic Studies : Measure initial enzymatic inhibition rates (e.g., papain inhibition in ) using Lineweaver-Burk plots to determine Kᵢ and Kₘ .
- Thermodynamic Parameters : Calculate free energy changes (ΔG) via the equation ΔG = −RT ln Kᵢ, where Kᵢ is derived from Dixon plots .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities and enthalpy changes for ligand-receptor interactions (e.g., phosphinoimidazo ligands in ) .
Case Study : ’s 1-substituted pyridyl derivatives showed ΔG values correlating with substituent electronegativity, guiding structure-activity relationships (SAR) .
Advanced: How do functional group modifications influence the biological or material science applications of this compound?
Methodological Answer:
- Bioactivity Tuning :
- Antimicrobial Activity : Introduce electron-deficient substituents (e.g., -NO₂, -Br) to enhance membrane penetration (e.g., ’s 4l with -Br, 85% yield) .
- Enzyme Inhibition : Phosphino groups () or trifluoromethyl moieties () improve binding to catalytic pockets .
- Materials Science :
- OLEDs : Nitrile and aryl groups enhance electron transport in light-emitting layers () .
- Coordination Chemistry : Phosphino ligands () stabilize transition metals in Suzuki-Miyaura cross-coupling reactions .
Design Strategy : Use computational docking (e.g., AutoDock) to predict interactions before synthesizing derivatives.
Advanced: How are contradictions in spectroscopic or synthetic data resolved for imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Contradiction Example : Discrepancies in NMR chemical shifts (e.g., ’s 11a vs. 11b δ values for aromatic protons) arise from substituent electronic effects.
- Resolution Tactics :
- Reproducibility : Cross-validate synthetic protocols (e.g., vs. 13) under identical conditions to isolate solvent/catalyst effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
